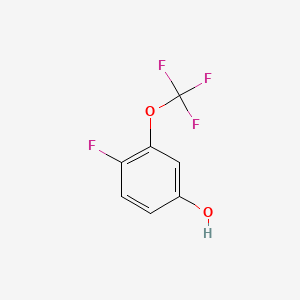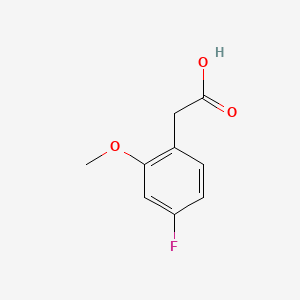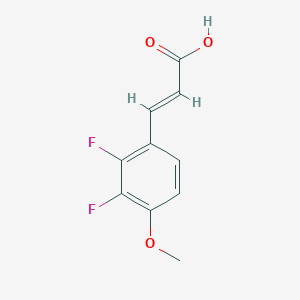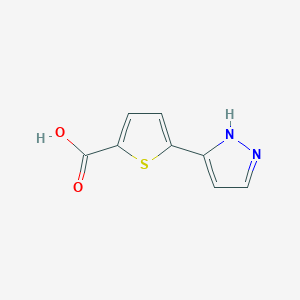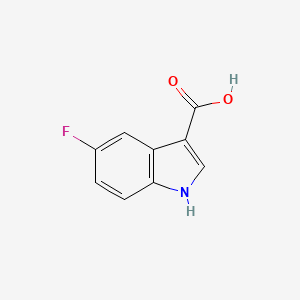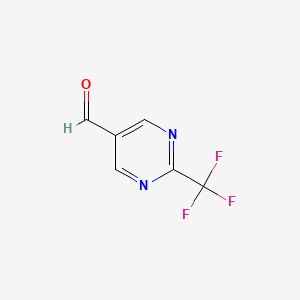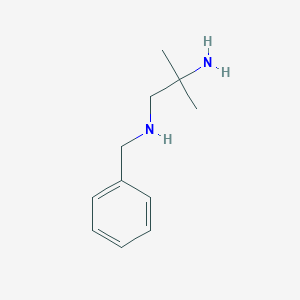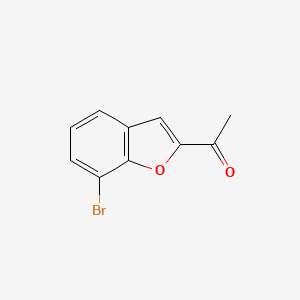
1-(7-Bromobenzofuran-2-YL)ethanone
説明
The compound 1-(7-Bromobenzofuran-2-yl)ethanone is a brominated benzofuran derivative. Benzofuran is a heterocyclic compound, also known as isochromene, and is characterized by a fusion of a benzene ring with a furan ring. The presence of a bromine atom at the 7th position and an ethanone group attached to the 2nd position of the benzofuran ring structure suggests that this compound could be of interest in various chemical reactions due to the reactivity of the bromine atom and the carbonyl group.
Synthesis Analysis
The synthesis of related benzofuran derivatives can be achieved through different methods. For instance, 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, were synthesized from 2-(2-formylphenoxy)alkanoic acids . Although the exact synthesis of 1-(7-Bromobenzofuran-2-yl)ethanone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their chemical properties and reactivity. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane, a compound with two bromobenzoyl groups, was found to crystallize in the monoclinic system with space group P2(1)/c, and its structure is stabilized by intermolecular hydrogen bonds . Although this compound is not the same as 1-(7-Bromobenzofuran-2-yl)ethanone, the analysis of crystal structures provides insight into how substituents may affect the overall stability and packing of such molecules.
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For instance, 2-(α-bromoalkyl)benzophenones have been shown to generate isobenzofurans, which can undergo cycloaddition reactions to form naphthalene derivatives . This suggests that 1-(7-Bromobenzofuran-2-yl)ethanone could also be involved in similar reactions due to the presence of the bromine atom, which is a good leaving group, and the potential for neighboring group participation by the carbonyl.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like bromine and the ethanone group can affect the compound's boiling point, melting point, solubility, and reactivity. For example, the reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones to the corresponding ethanols was achieved with lithium aluminum hydride, indicating that the carbonyl group in these compounds is reactive towards hydride agents . The molecular docking study of a related compound suggests potential biological activity, which could also be a property of interest for 1-(7-Bromobenzofuran-2-yl)ethanone .
科学的研究の応用
Synthesis of Heterocyclic Compounds
1-(7-Bromobenzofuran-2-YL)ethanone is a key precursor in synthesizing various heterocyclic compounds. For example, Abdelhamid, Fahmi, and Baaiu (2016) used a similar compound, 1-(5-bromobenzofuran-2-yl)ethanone, to synthesize thiadiazoles, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazine, and thieno[3,2-d]pyrimidines, highlighting the versatility of such compounds in heterocyclic chemistry (Abdelhamid, Fahmi, & Baaiu, 2016).
Biological Activities
Compounds derived from 1-(7-Bromobenzofuran-2-YL)ethanone have shown various biological activities. For instance, Abdel‐Aziz et al. (2011) investigated the immunosuppressive and immunostimulatory effects of bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, starting from a brominated ethanone derivative (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Oxidant Properties
Karatas et al. (2006) explored the oxidant properties of novel ketonethiosemicarbazones synthesized from 5-bromobenzofuran-2-yl derivatives, providing insights into the potential medicinal applications of these compounds (Karatas, Koca, Kara, & Servi, 2006).
Spectroscopic Characterization and Cytotoxic Studies
In the study by Govindhan et al. (2017), a compound similar to 1-(7-Bromobenzofuran-2-YL)ethanone was used for synthesis and spectroscopic characterization. They also conducted cytotoxic studies, which are crucial for understanding the potential pharmaceutical applications of these compounds (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Antimicrobial Activity
Compounds derived from benzofuran-based ethanones have shown significant antimicrobial activity. Research by Abdel‐Aziz, Mekawey, and Dawood (2009) demonstrated the antimicrobial potential of 3-methylbenzofuran-2-carbohydrazide derivatives, hinting at the broader antimicrobial capabilities of these compounds (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Diels–Alder Reaction
Dastoorani et al. (2016) utilized a compound related to 1-(7-Bromobenzofuran-2-YL)ethanone for the synthesis of dibenzofuran derivatives through the Diels–Alder reaction, illustrating the compound's role in complex organic synthesis (Dastoorani, Maghsoodlou, Khalilzadeh, & Sarina, 2016).
Generation and Interception of Isobenzofurans
Faragher and Gilchrist (1976) demonstrated the generation and interception of isobenzofurans from bromoalkylbenzophenones, which are structurally related to 1-(7-Bromobenzofuran-2-YL)ethanone. This research highlights the compound's relevance in the field of organic synthesis (Faragher & Gilchrist, 1976).
Asymmetric Synthesis
The asymmetric synthesis of bufuralol and a propafenone analogue was achieved by Zaidlewicz et al. (2003) using a bromobenzofuran-based compound. This indicates the potential of 1-(7-Bromobenzofuran-2-YL)ethanone in asymmetric synthesis and drug development (Zaidlewicz, Tafelska-Kaczmarek, Prewysz-Kwinto, & Chechlowska, 2003).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
1-(7-bromo-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNFEODHDJWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591711 | |
| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromobenzofuran-2-YL)ethanone | |
CAS RN |
460086-95-7 | |
| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

